molecular formula C21H26O2 B11831140 (4-(Octyloxy)phenyl)(phenyl)methanone CAS No. 35820-92-9

(4-(Octyloxy)phenyl)(phenyl)methanone

Cat. No.: B11831140
CAS No.: 35820-92-9
M. Wt: 310.4 g/mol
InChI Key: WTJWFFXZUSGGKB-UHFFFAOYSA-N
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Description

(4-(Octyloxy)phenyl)(phenyl)methanone, also known as 4-octyloxybenzophenone, is an organic compound with the molecular formula C21H26O2 and a molecular weight of 310.44 g/mol . This compound is a derivative of benzophenone and is characterized by the presence of an octyloxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Octyloxy)phenyl)(phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

4-Hydroxybenzophenone+1-BromooctaneK2CO3,DMFThis compound\text{4-Hydroxybenzophenone} + \text{1-Bromooctane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzophenone+1-BromooctaneK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Octyloxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The octyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

(4-(Octyloxy)phenyl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Octyloxy)phenyl)(phenyl)methanone involves its ability to absorb UV light, thereby protecting materials from UV-induced degradation . The compound interacts with UV light, leading to the formation of excited states that dissipate energy harmlessly. This property makes it an effective UV stabilizer in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Octyloxy)phenyl)(phenyl)methanone is unique due to the presence of the octyloxy group, which enhances its solubility in organic solvents and its compatibility with various polymer matrices. This makes it particularly useful in industrial applications where solubility and compatibility are crucial.

Properties

CAS No.

35820-92-9

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(4-octoxyphenyl)-phenylmethanone

InChI

InChI=1S/C21H26O2/c1-2-3-4-5-6-10-17-23-20-15-13-19(14-16-20)21(22)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3

InChI Key

WTJWFFXZUSGGKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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